molecular formula C37H44N2O3 B15290734 tert-butyl N-[(2S,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate

tert-butyl N-[(2S,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate

Cat. No.: B15290734
M. Wt: 564.8 g/mol
InChI Key: FEAVBRDFTRUZPF-PUPDPRJKSA-N
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Description

tert-Butyl N-[(2S,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tert-butyl carbamate group, which is often used in organic synthesis as a protecting group for amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2S,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate typically involves multiple steps, including the protection of functional groups, formation of carbon-carbon bonds, and introduction of the tert-butyl carbamate group. One common method involves the use of tert-butyl carbamate (Boc) as a protecting group for the amine functionality. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2S,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction leads to the formation of an alcohol .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(2S,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form stable complexes with proteins makes it useful in biochemical assays .

Medicine

Its unique structure allows for the modulation of biological pathways, making it a promising compound for therapeutic development .

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale synthesis .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(2S,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical modifications and applications, making it more versatile compared to simpler compounds like tert-butyl carbamate .

Properties

Molecular Formula

C37H44N2O3

Molecular Weight

564.8 g/mol

IUPAC Name

tert-butyl N-[(2S,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate

InChI

InChI=1S/C37H44N2O3/c1-37(2,3)42-36(41)38-33(24-29-16-8-4-9-17-29)26-35(40)34(25-30-18-10-5-11-19-30)39(27-31-20-12-6-13-21-31)28-32-22-14-7-15-23-32/h4-23,33-35,40H,24-28H2,1-3H3,(H,38,41)/t33-,34-,35+/m0/s1

InChI Key

FEAVBRDFTRUZPF-PUPDPRJKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C[C@H]([C@H](CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O

Origin of Product

United States

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